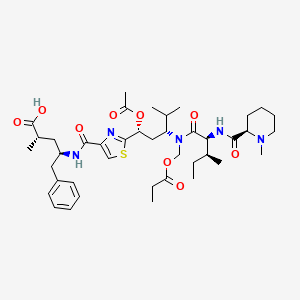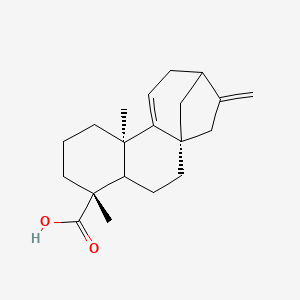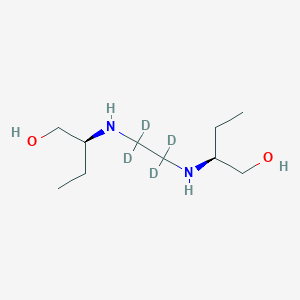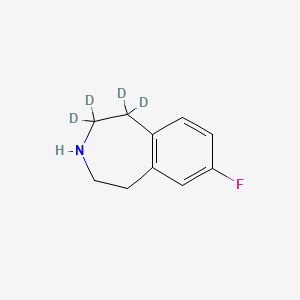
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of an ester to a nitrile group, followed by cyclization to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification techniques like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Applications De Recherche Scientifique
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: The non-deuterated version of the compound.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound without the fluorine atom.
6,7,8,9-Tetrahydro-5H-benzo annulen-7-amine: Another benzazepine analogue with different substituents.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and bioavailability. The fluorine atom also contributes to its distinct chemical behavior and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
169.23 g/mol |
Nom IUPAC |
4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
Clé InChI |
SHDMCTOVONAMKO-JAJFWILCSA-N |
SMILES isomérique |
[2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
SMILES canonique |
C1CNCCC2=C1C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



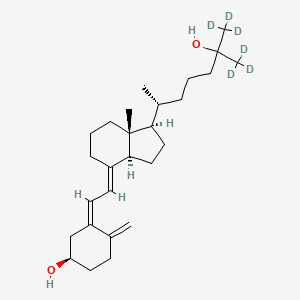


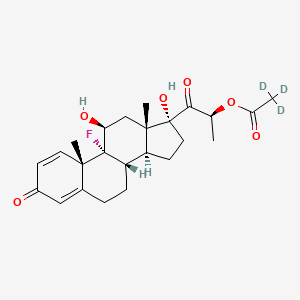
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
